molecular formula C20H22N2O3S B2548335 N-(2,4-dimethylphenyl)-3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide CAS No. 896358-81-9

N-(2,4-dimethylphenyl)-3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide

Cat. No. B2548335
CAS RN: 896358-81-9
M. Wt: 370.47
InChI Key: ZPRFIRZYHPRUJX-UHFFFAOYSA-N
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Description

The compound appears to be a complex molecule with multiple fused rings, including a quinoline moiety. While the provided papers do not directly discuss this specific compound, they do provide insight into related chemical structures and synthesis methods that could be relevant. For instance, the synthesis of N-heterocycle-fused quinoxalines, as mentioned in the first paper, suggests a method that might be applicable to the synthesis of the target compound, given its structural similarities .

Synthesis Analysis

The first paper describes a one-pot synthesis method involving dimethyl sulfoxide (DMSO) for the creation of quinoxaline derivatives . This method is noted for its efficiency and green chemistry aspects, as DMSO acts both as a reactant and a solvent. Although the paper does not specifically mention the synthesis of the compound , the techniques described could potentially be adapted for its synthesis due to the structural similarities between quinoxalines and the quinoline portion of the target compound.

Molecular Structure Analysis

The second paper provides details on the molecular structure of quinoline-2-sulfonamide, which shares some structural features with the target compound . The study uses density functional theory (DFT) calculations to optimize the molecular structure and determine interaction energies. The sulfamoyl –NH2 group in quinoline-2-sulfonamide is involved in intermolecular hydrogen bonding, which could be a feature worth investigating in the target compound as well, considering its sulfonamide group.

Chemical Reactions Analysis

Neither of the provided papers directly addresses the chemical reactions of the target compound. However, the information on the synthesis and molecular structure of related compounds could infer that the target compound may also engage in hydrogen bonding due to the presence of a sulfonamide group, which could affect its reactivity and interaction with other molecules .

Physical and Chemical Properties Analysis

The physical and chemical properties of the target compound are not discussed in the provided papers. However, the second paper's mention of intermolecular hydrogen bonding and crystal packing in quinoline-2-sulfonamide suggests that similar sulfonamide-containing compounds may exhibit significant solid-state interactions, which could influence their physical properties such as solubility and melting point . The DFT calculations and interaction energies provided could also be relevant for predicting the properties of the target compound.

Scientific Research Applications

Synthesis and Antimicrobial Evaluation

A study focused on the synthesis of quinoline clubbed with sulfonamide moiety to be used as antimicrobial agents. New compounds were synthesized, displaying significant activity against Gram-positive bacteria, indicating the potential of such compounds in developing new antimicrobial agents (Biointerface Research in Applied Chemistry, 2019).

Anticancer and Radiosensitizing Evaluation

Another study reported the synthesis of quinoline and pyrimidoquinoline derivatives with the sulfonamide moiety, tested for in-vitro anticancer activity against liver cancer cells. The compounds showed significant activity, highlighting the potential for further exploration in cancer chemotherapy (Research on Chemical Intermediates, 2015).

Design and Synthesis for Anticancer Activity

Further research into sulfonamides' biological activities revealed that compounds bearing this moiety have shown substantial antitumor activity both in vitro and in vivo. The study synthesized novel quinoline and pyrimido[4,5-b]quinoline derivatives bearing a sulfonamide moiety, which were evaluated for their in vitro anticancer activity against breast cancer cell lines. Most screened compounds showed interesting cytotoxic activities compared to a reference drug, suggesting their potential as anticancer agents (European Journal of Medicinal Chemistry, 2009).

properties

IUPAC Name

N-(2,4-dimethylphenyl)-2-oxo-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-triene-7-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O3S/c1-13-5-7-18(14(2)10-13)21-26(24,25)17-11-15-4-3-9-22-19(23)8-6-16(12-17)20(15)22/h5,7,10-12,21H,3-4,6,8-9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPRFIRZYHPRUJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NS(=O)(=O)C2=CC3=C4C(=C2)CCC(=O)N4CCC3)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,4-dimethylphenyl)-3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide

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